Cas no 61694-90-4 (1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]-)

1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]- structure
61694-90-4 structure
Product Name:1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]-
CAS No:61694-90-4
MF:C12H20N2S
MW:224.365601539612
CID:469665
PubChem ID:20344807
Update Time:2025-04-19

1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]-
    • N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
    • AM101029
    • 61694-90-4
    • SCHEMBL11452529
    • DTXSID50605741
    • SB80123
    • N*1*-Ethyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine
    • (2-AMINOETHYL)(ETHYL){[4-(METHYLSULFANYL)PHENYL]METHYL}AMINE
    • N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
    • N~1~-Ethyl-N~1~-{[4-(methylsulfanyl)phenyl]methyl}ethane-1,2-diamine
    • MDL: MFCD21096960
    • Inchi: 1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3
    • InChI Key: YJCUFGBSVBGHHX-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)CN(CC)CCN

Computed Properties

  • Exact Mass: 224.1349
  • Monoisotopic Mass: 224.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 317.1±27.0 °C at 760 mmHg
  • Flash Point: 145.6±23.7 °C
  • PSA: 29.26
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1,2-Ethanediamine, N-ethyl-N-[[4-(methylthio)phenyl]methyl]- Security Information

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